Pneumolysin-IN-1

Pneumolysin inhibition Hemolysis assay Structure-activity relationship

Pneumolysin-IN-1 (also designated compound PB-3; CAS 330842-49-4; C23H16Cl2N2O4; MW 455.29) is a targeted small molecule inhibitor of pneumolysin (PLY), the cholesterol-dependent cytolysin (CDC) virulence factor from Streptococcus pneumoniae. It acts as a pore-blocking agent with a validated binding affinity (KD) of 256 nM for PLY, a residence time of 2000 seconds, and an IC50 of 3.1 µM in hemolysis assays.

Molecular Formula C23H16Cl2N2O4
Molecular Weight 455.3 g/mol
Cat. No. B15567561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumolysin-IN-1
Molecular FormulaC23H16Cl2N2O4
Molecular Weight455.3 g/mol
Structural Identifiers
InChIInChI=1S/C23H16Cl2N2O4/c1-12-7-13(2)9-15(8-12)27-22(29)18(21(28)26-23(27)30)11-16-4-6-20(31-16)17-5-3-14(24)10-19(17)25/h3-11H,1-2H3,(H,26,28,30)/b18-11+
InChIKeyBEKTVDJDVMXKEB-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pneumolysin-IN-1 (PB-3): Quantified Target Engagement and Chemical Stability for PLY Inhibitor Procurement


Pneumolysin-IN-1 (also designated compound PB-3; CAS 330842-49-4; C23H16Cl2N2O4; MW 455.29) is a targeted small molecule inhibitor of pneumolysin (PLY), the cholesterol-dependent cytolysin (CDC) virulence factor from Streptococcus pneumoniae [1]. It acts as a pore-blocking agent with a validated binding affinity (KD) of 256 nM for PLY, a residence time of 2000 seconds, and an IC50 of 3.1 µM in hemolysis assays [2]. PB-3 was developed via scaffold-hopping from PB-2 to achieve superior chemical stability and solubility, and it maintains activity against homologous toxins such as perfringolysin (PFO) [3].

Why Pneumolysin-IN-1 Cannot Be Replaced by Other PLY Inhibitors or In-Class Compounds


Generic substitution of pneumolysin inhibitors is not scientifically valid due to substantial differences in target engagement mode, potency, selectivity, and physicochemical stability. PLY inhibitors operate via distinct mechanisms, including direct pore blocking versus oligomerization inhibition, and exhibit widely divergent potency ranging from nanomolar to high micromolar IC50 values [1]. Natural product-derived inhibitors such as isorhamnetin or quercetin lack the defined binding kinetics, covalent cysteine engagement, and cross-reactivity profiles that characterize PB-3 [2]. Furthermore, PB-3 represents a scaffold-optimized compound with documented superiority over its direct progenitor PB-2 in chemical stability and solubility, attributes that are absent in unoptimized virtual screening hits like PB-1 [3]. The quantitative evidence below establishes the specific dimensions along which Pneumolysin-IN-1 demonstrates meaningful differentiation.

Pneumolysin-IN-1: Quantitative Comparative Evidence for Scientific Procurement Decisions


PB-3 Demonstrates 12-Fold Higher PLY Inhibition Potency Than Parent Compound PB-1

Pneumolysin-IN-1 (PB-3) achieves an IC50 of 3.1 ± 0.5 µM against wild-type PLY in the hemolysis assay, representing a 12-fold improvement in potency compared to the initial virtual screening hit PB-1 (IC50 = 38 ± 6 µM) and a 1.5-fold improvement over the first-generation optimized compound PB-2 (IC50 = 4.8 ± 0.8 µM) [1]. This potency progression from PB-1 to PB-3 is the result of systematic scaffold-hopping and structure-based optimization [2].

Pneumolysin inhibition Hemolysis assay Structure-activity relationship

PB-3 Binds PLY with 256 nM Affinity and 2000 Second Residence Time

Pneumolysin-IN-1 (PB-3) binds to Cys428 adjacent to the cholesterol recognition domain of PLY with a KD of 256 nM and an exceptionally long residence time of 2000 seconds, as measured by bio-layer interferometry [1]. In contrast, the progenitor compound PB-1 and first-generation optimized PB-2 have not been reported to exhibit comparable residence time characterization, and natural product PLY inhibitors such as isorhamnetin or β-sitosterol do not possess this covalent cysteine-engagement mechanism [2].

Target engagement Binding kinetics Covalent inhibitor

PB-3 Exhibits 10-Fold Enhanced Potency Against Perfringolysin (PFO) Compared to Wild-Type PLY

Pneumolysin-IN-1 (PB-3) demonstrates approximately 10-fold higher potency against perfringolysin (PFO), a homologous Cys-containing CDC from Clostridium perfringens, compared to its activity against PLY [1]. In the hemolysis assay, PB-3 inhibits PFO with an IC50 of 0.33 ± 0.01 µM, while PB-1 and PB-2 also show enhanced potency toward PFO but with less favorable overall IC50 values [2]. In contrast, PB-3 shows no activity against the cysteine-free CDC intermedilysin (ILY), confirming its mechanism is Cys428-dependent [3].

Cross-reactivity Homologous toxins Perfringolysin

PB-3 Protects Human Lung Epithelial Cells with >95% Efficacy at 6 µM

Pneumolysin-IN-1 (PB-3) prevents PLY-mediated cytolysis in human alveolar epithelial A549 cells in a concentration-dependent manner. At 6 µM, PB-3 prevents more than 95% of cellular damage over 24 hours, with significant protection also observed at 1 and 3 µM concentrations . LDH release quantification confirms that PB-3 reduces PLY-induced cytotoxicity at 4 h (***p = 0.0009, n = 8) and 24 h (***p = 0.0002, n = 8) [1]. This cellular protection has not been comparably quantified for PB-1 or PB-2 in the same cell-based model.

Cell protection A549 cells Cytotoxicity

PB-3 Activity Requires Cys428 and Shows Mutant-Specific Inhibition Profiles

Pneumolysin-IN-1 (PB-3) activity is strictly dependent on the Cys428 residue of PLY; the PLY-C428A mutant is completely insensitive to PB-3 inhibition at all concentrations tested, confirming covalent engagement of Cys428 as the mechanism of action [1]. Additionally, PB-3 shows differential potency against PLY mutants at the oligomerization interface, with IC50 values of 3.1 ± 0.4 µM for PLY-S61A, 3.1 ± 0.6 µM for PLY-N85L, and enhanced potency of 1.5 ± 0.5 µM for PLY-T55A [2]. In contrast, natural product inhibitors such as β-sitosterol and isorhamnetin are reported to interact with PLY through non-covalent mechanisms without this defined cysteine-engagement [3].

Mechanism of action Mutagenesis Selectivity

PB-3 Shows Superior Chemical Stability and Solubility via Scaffold-Hopping Optimization

Pneumolysin-IN-1 (PB-3) was generated from PB-2 via scaffold-hopping specifically to achieve superior chemical stability and solubility [1]. While PB-3 exhibits potent PLY inhibition (IC50 = 3.1-3.2 µM), its aqueous solubility and susceptibility to hydrolysis in phosphate-buffered saline remain limiting factors for therapeutic applications, as noted in subsequent SAR studies [2]. However, scaffold-hopping established PB-3 as a superior lead compared to PB-2, and further optimization identified thiophene-containing derivatives with complete aqueous stability and IC50 values in the 2-5 µM range [3]. This documented stability improvement trajectory provides a rational basis for selecting PB-3 as a reference standard over PB-2.

Chemical stability Solubility Scaffold-hopping

Pneumolysin-IN-1: Validated Research and Industrial Application Scenarios


Reference Standard for PLY Hemolysis Assay Calibration and Inhibitor Screening

Pneumolysin-IN-1 (PB-3) serves as a well-characterized reference inhibitor for PLY hemolysis assays, with an IC50 of 3.1 ± 0.5 µM validated across multiple independent experiments with 95% confidence intervals [1]. Its defined binding site (Cys428) and mutant sensitivity profile make it suitable for calibrating high-throughput screens and validating new PLY inhibitors [2].

Tool Compound for Studying CDC Toxin Cross-Reactivity and Structure-Function Relationships

The differential activity of Pneumolysin-IN-1 against wild-type PLY (IC50 = 3.1 µM), PFO (IC50 = 0.33 µM), and complete inactivity against cysteine-free ILY provides a validated tool for investigating structure-function relationships across the cholesterol-dependent cytolysin family [1]. The defined dependence on Cys428 and differential sensitivity to PLY mutants (T55A, S61A, N85L) further supports mechanistic studies [2].

Positive Control for A549 Human Lung Epithelial Cell Protection Assays

Pneumolysin-IN-1 (PB-3) at 6 µM prevents >95% of PLY-mediated cellular damage in A549 human alveolar epithelial cells with statistically significant protection at both 4 h (p = 0.0009) and 24 h (p = 0.0002) [1]. This validated cellular protection profile makes PB-3 a suitable positive control for anti-virulence studies in pneumococcal infection models [2].

Lead Compound for Scaffold-Hopping and Chemical Stability Optimization Studies

Pneumolysin-IN-1 (PB-3) represents a scaffold-hopped lead with documented superiority in chemical stability and solubility over PB-2 [1]. Subsequent medicinal chemistry efforts have used PB-3 as a starting point for developing thiophene-containing derivatives with complete aqueous stability and comparable potency (IC50 ~2-5 µM) [2], establishing its role as a reference lead for anti-virulence drug discovery programs.

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